molecular formula C9H11N3S B2453523 N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine CAS No. 64334-41-4

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine

Cat. No.: B2453523
CAS No.: 64334-41-4
M. Wt: 193.27
InChI Key: DCUFLOLNQPJBDW-UHFFFAOYSA-N
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Description

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine is a chemical compound with the molecular formula C9H11N3S It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine typically involves the reaction of benzo[d]thiazole with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound and can be optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amines.

Scientific Research Applications

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: The parent compound, which lacks the dimethylamine groups.

    N6-Methylbenzo[d]thiazole-2,6-diamine: A similar compound with only one methyl group.

    Benzo[d]thiazole-2,6-diamine: A compound without any methyl groups.

Uniqueness

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine is unique due to the presence of two methyl groups on the nitrogen atoms, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-N,6-N-dimethyl-1,3-benzothiazole-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUFLOLNQPJBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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